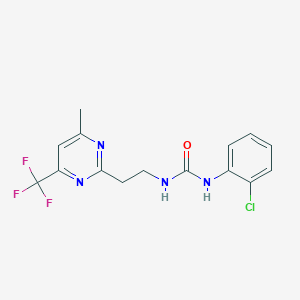

1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and is essential for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

The compound 1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is involved in various chemical synthesis and reactions. For example, it can participate in cyclocondensation reactions, where novel series of pyrimidinones are synthesized. These reactions often involve the use of specific reagents like urea and other chemicals under controlled conditions, leading to the formation of compounds with potential applications in different fields, including pharmaceuticals and agriculture. Such reactions underline the versatility of pyrimidinones and related compounds in synthetic chemistry, enabling the creation of diverse molecular structures with varying properties (Bonacorso et al., 2003).

Antiproliferative Activity

Compounds structurally similar to 1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea have been investigated for their antiproliferative activities. Research on such compounds has shown promising results against various cancer cell lines, suggesting potential applications in cancer therapy. These studies often involve detailed analysis of the compound's interactions with cellular components and its ability to inhibit the proliferation of cancer cells, providing valuable insights into its mechanism of action and therapeutic potential (Huang et al., 2020).

Herbicidal Properties

Research has also explored the herbicidal properties of compounds related to 1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea. These compounds can act as preemergence herbicides, inhibiting carotenoid biosynthesis in plants. This inhibition leads to chlorosis, a condition where plant leaves become yellow due to the lack of chlorophyll. Understanding the structure-activity relationships of these compounds helps in designing more effective herbicides with minimal environmental impact (Babczinski et al., 1995).

Environmental Degradation

Studies have also focused on the environmental degradation of compounds similar to 1-(2-Chlorophenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea. For instance, research on the degradation of chlorimuron-ethyl by Aspergillus niger highlights the role of microbial transformation in mitigating the environmental impact of such herbicides. This research is crucial for developing strategies to reduce the persistence of these compounds in the environment, thereby minimizing their potential negative effects on non-target species and ecosystems (Sharma et al., 2012).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N4O/c1-9-8-12(15(17,18)19)23-13(21-9)6-7-20-14(24)22-11-5-3-2-4-10(11)16/h2-5,8H,6-7H2,1H3,(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZGCWDNJAQMIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)NC2=CC=CC=C2Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate](/img/structure/B2528217.png)

![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)

![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)

![3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2528238.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)